molecular formula C12H6Cl4 B1595512 2,3,3',5'-Tetrachlorobiphenyl CAS No. 41464-49-7

2,3,3',5'-Tetrachlorobiphenyl

Cat. No.: B1595512
CAS No.: 41464-49-7
M. Wt: 292 g/mol
InChI Key: IOPBNBSKOPJKEG-UHFFFAOYSA-N
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Description

2,3,3',5'-Tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl4 and its molecular weight is 292 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2,3,3’,5’-Tetrachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1 , which plays a crucial role in maintaining the circadian rhythm in organisms .

Mode of Action

2,3,3’,5’-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression disrupts the normal functioning of the circadian clock, leading to changes in the organism’s biological rhythms .

Biochemical Pathways

It is known that the compound’s interaction with per1 can disrupt the normal functioning of the circadian clock . This disruption can have downstream effects on various biological processes regulated by the circadian rhythm.

Result of Action

The molecular and cellular effects of 2,3,3’,5’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian clock. By inhibiting the expression of PER1, this compound can alter the organism’s biological rhythms, potentially leading to various health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5’-Tetrachlorobiphenyl. For instance, the compound’s detection in the environment is significant for both environmental protection and human health . Furthermore, the compound’s stability and bioaccumulation potential mean that it can persist in the environment for extended periods .

Biochemical Analysis

Biochemical Properties

2,3,3’,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Cellular Effects

The effects of 2,3,3’,5’-Tetrachlorobiphenyl on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,3,3’,5’-Tetrachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The recognition mechanism of the binding of aptamers to 2,3,3’,5’-Tetrachlorobiphenyl is analyzed via UV-vis spectroscopy and molecular docking simulations, which suggest that 2,3,3’,5’-Tetrachlorobiphenyl could insert into the aptamers .

Temporal Effects in Laboratory Settings

The effects of 2,3,3’,5’-Tetrachlorobiphenyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3,3’,5’-Tetrachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,3,3’,5’-Tetrachlorobiphenyl is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

2,3,3’,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,3,3’,5’-Tetrachlorobiphenyl and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1,2-dichloro-3-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15)12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPBNBSKOPJKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074156
Record name 2,3,3',5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-49-7
Record name 2,3,3',5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9F29DMH0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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